molecular formula C12H14ClFN2O B13509178 [4-(3,5-dimethyl-1H-pyrazol-1-yl)-3-fluorophenyl]methanolhydrochloride

[4-(3,5-dimethyl-1H-pyrazol-1-yl)-3-fluorophenyl]methanolhydrochloride

Cat. No.: B13509178
M. Wt: 256.70 g/mol
InChI Key: FMNKZFBWDQKQNA-UHFFFAOYSA-N
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Description

[4-(3,5-dimethyl-1H-pyrazol-1-yl)-3-fluorophenyl]methanolhydrochloride is a synthetic organic compound that features a pyrazole ring substituted with dimethyl groups, a fluorophenyl group, and a methanol moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of [4-(3,5-dimethyl-1H-pyrazol-1-yl)-3-fluorophenyl]methanolhydrochloride typically involves the following steps:

    Formation of the Pyrazole Ring: The pyrazole ring can be synthesized by the reaction of hydrazine with a 1,3-diketone under acidic or basic conditions.

    Substitution with Dimethyl Groups: The pyrazole ring is then substituted with dimethyl groups at the 3 and 5 positions using methylating agents such as methyl iodide in the presence of a base like potassium carbonate.

    Attachment of the Fluorophenyl Group: The fluorophenyl group can be introduced via a nucleophilic aromatic substitution reaction, where the pyrazole ring reacts with a fluorobenzene derivative.

    Introduction of the Methanol Moiety: The final step involves the addition of a methanol group to the fluorophenyl ring, which can be achieved through a Grignard reaction using methylmagnesium bromide.

    Formation of the Hydrochloride Salt: The compound is then converted to its hydrochloride salt by treatment with hydrochloric acid.

Industrial Production Methods

Industrial production of this compound would likely follow similar synthetic routes but on a larger scale, with optimizations for yield, purity, and cost-effectiveness. This may involve the use of continuous flow reactors, automated synthesis, and advanced purification techniques such as crystallization and chromatography.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The methanol group can be oxidized to a carboxylic acid using oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: The fluorophenyl group can undergo reduction to form a phenyl group using reducing agents like lithium aluminum hydride.

    Substitution: The pyrazole ring can participate in electrophilic substitution reactions, where electrophiles replace hydrogen atoms on the ring.

    Hydrolysis: The hydrochloride salt can be hydrolyzed to yield the free base form of the compound.

Common Reagents and Conditions

    Oxidation: Potassium permanganate, chromium trioxide, acidic or basic conditions.

    Reduction: Lithium aluminum hydride, sodium borohydride, anhydrous conditions.

    Substitution: Electrophiles such as halogens, nitrating agents, acidic or basic conditions.

    Hydrolysis: Water, dilute acids or bases.

Major Products Formed

    Oxidation: Carboxylic acid derivatives.

    Reduction: Phenyl derivatives.

    Substitution: Various substituted pyrazole derivatives.

    Hydrolysis: Free base form of the compound.

Scientific Research Applications

Chemistry

    Organic Synthesis: Used as an intermediate in the synthesis of more complex molecules.

    Catalysis: Potential use as a ligand in catalytic reactions.

Biology

    Enzyme Inhibition: Potential inhibitor of enzymes due to its structural features.

    Receptor Binding: May interact with biological receptors, influencing various biochemical pathways.

Medicine

    Drug Development: Potential lead compound for the development of new pharmaceuticals.

    Therapeutic Agents: May possess therapeutic properties such as anti-inflammatory or anticancer activity.

Industry

    Material Science: Used in the development of new materials with specific properties.

    Chemical Manufacturing: Intermediate in the production of other chemicals.

Mechanism of Action

The mechanism of action of [4-(3,5-dimethyl-1H-pyrazol-1-yl)-3-fluorophenyl]methanolhydrochloride would depend on its specific application. In medicinal chemistry, it may act by binding to specific enzymes or receptors, thereby modulating their activity. The fluorophenyl group may enhance its binding affinity, while the pyrazole ring may contribute to its overall stability and reactivity.

Comparison with Similar Compounds

Similar Compounds

    [4-(3,5-dimethyl-1H-pyrazol-1-yl)-3-chlorophenyl]methanolhydrochloride: Similar structure but with a chlorine atom instead of a fluorine atom.

    [4-(3,5-dimethyl-1H-pyrazol-1-yl)-3-bromophenyl]methanolhydrochloride: Similar structure but with a bromine atom instead of a fluorine atom.

    [4-(3,5-dimethyl-1H-pyrazol-1-yl)-3-iodophenyl]methanolhydrochloride: Similar structure but with an iodine atom instead of a fluorine atom.

Uniqueness

The presence of the fluorine atom in [4-(3,5-dimethyl-1H-pyrazol-1-yl)-3-fluorophenyl]methanolhydrochloride may impart unique properties such as increased lipophilicity, enhanced metabolic stability, and improved binding affinity to biological targets compared to its chlorine, bromine, and iodine analogs.

Properties

Molecular Formula

C12H14ClFN2O

Molecular Weight

256.70 g/mol

IUPAC Name

[4-(3,5-dimethylpyrazol-1-yl)-3-fluorophenyl]methanol;hydrochloride

InChI

InChI=1S/C12H13FN2O.ClH/c1-8-5-9(2)15(14-8)12-4-3-10(7-16)6-11(12)13;/h3-6,16H,7H2,1-2H3;1H

InChI Key

FMNKZFBWDQKQNA-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=NN1C2=C(C=C(C=C2)CO)F)C.Cl

Origin of Product

United States

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